molecular formula C18H18FN7 B1666617 Adipiplon CAS No. 840486-93-3

Adipiplon

Cat. No.: B1666617
CAS No.: 840486-93-3
M. Wt: 351.4 g/mol
InChI Key: UAMAIHOEGLEXSV-UHFFFAOYSA-N
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Description

Adipiplon is a nonbenzodiazepine anxiolytic drug developed by Neurogen Corporation. It is known by the developmental code name NG2-73. This compound is structurally distinct from benzodiazepine drugs but has similar effects. It is a subtype-selective GABA A receptor partial agonist, which binds preferentially to the α3 subtype .

Chemical Reactions Analysis

Adipiplon undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Adipiplon has been investigated for various scientific research applications, including:

Mechanism of Action

Adipiplon exerts its effects by acting as a partial agonist at the GABA A receptor, specifically binding to the α3 subtype. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neurons and reduced neuronal excitability .

Comparison with Similar Compounds

Adipiplon is unique in its high selectivity for the α3 subtype of the GABA A receptor, with little affinity for the α1, α2, or α5 subtypes. This distinguishes it from other nonbenzodiazepine anxiolytics, such as:

This compound’s high selectivity for the α3 subtype makes it a promising candidate for the development of anxiolytic drugs with fewer side effects compared to other nonbenzodiazepine anxiolytics.

Properties

CAS No.

840486-93-3

Molecular Formula

C18H18FN7

Molecular Weight

351.4 g/mol

IUPAC Name

7-[[2-(3-fluoropyridin-2-yl)imidazol-1-yl]methyl]-2-methyl-8-propyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C18H18FN7/c1-3-5-13-15(22-11-26-17(13)23-12(2)24-26)10-25-9-8-21-18(25)16-14(19)6-4-7-20-16/h4,6-9,11H,3,5,10H2,1-2H3

InChI Key

UAMAIHOEGLEXSV-UHFFFAOYSA-N

SMILES

CCCC1=C(N=CN2C1=NC(=N2)C)CN3C=CN=C3C4=C(C=CC=N4)F

Canonical SMILES

CCCC1=C(N=CN2C1=NC(=N2)C)CN3C=CN=C3C4=C(C=CC=N4)F

Appearance

Solid powder

840486-93-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-((2-(3-fluoropyridin-2-yl)-1H-imidazol-1-yl)methyl)-2-methyl-8-propyl-(1,2,4)triazolo(1,5-c)pyrimidine
adipiplon
NG2-73

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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